

Physicochemical Profiling & Technical Guide: 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic Acid

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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid

CAS No.: 127273-12-5

Cat. No.: B13957322

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Part 1: Executive Technical Summary

Compound Identity: **3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid** Synonyms: 4-Chlorophenylpyruvic acid (Enol form); p-Chlorophenylpyruvic acid; 3-(4-Chlorophenyl)-2-oxopropanoic acid (Keto form). CAS Registry Number: 3617-01-4 (Generic for the tautomeric mixture) Molecular Formula: C

H

ClO

Molecular Weight: 198.60 g/mol

Technical Scope: This guide details the physicochemical behavior of **3-(4-chlorophenyl)-2-hydroxyprop-2-enoic acid**, specifically focusing on its existence as the stable enol tautomer of 4-chlorophenylpyruvic acid. Unlike simple aliphatic ketones, this compound exhibits a significant enol population in the solid state and organic solvents due to extended conjugation with the p-chlorophenyl ring. It serves as a critical intermediate in the biosynthesis of non-

canonical amino acids and acts as a potent inhibitor of Macrophage Migration Inhibitory Factor (MIF) tautomerase activity.

Part 2: Physicochemical Specifications[1]

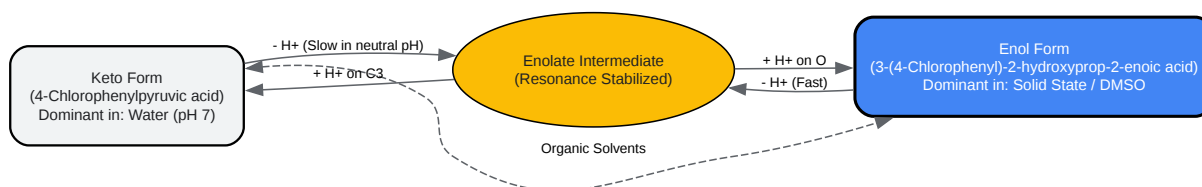
The following data aggregates experimental values and high-confidence predictive models for the compound in its isolated form.

Property	Value / Description	Context & Causality
Melting Point	190°C (Decomposition)	High lattice energy due to intermolecular H-bonding (dimer formation) stabilizes the solid state until thermal decomposition occurs [1].
pKa (Acidic)	3.2 – 3.4 (Carboxylic)	The electron-withdrawing 4-chloro substituent lowers the pKa relative to phenylpyruvic acid (pKa ~3.5), increasing acidity.
pKa (Enolic)	~10.5	The enolic -OH proton is weakly acidic but exchangeable, playing a key role in metal chelation (e.g., Fe ³⁺ assays).
LogP (Octanol/Water)	2.2 ± 0.3	Lipophilic character is driven by the chlorophenyl ring, making it membrane-permeable but poorly water-soluble.
Solubility	High: DMSO, Ethanol, Methanol Low: Water (<1 mg/mL)	The planar enol form stacks effectively in crystal lattices, resisting aqueous solvation. Soluble in polar organic solvents.
UV-Vis Absorption	λ_{max} ~ 290–300 nm	Characteristic of the cinnamyl-like conjugated system (Ar-CH=C(OH)-) present in the enol form.

Part 3: Core Mechanism – Keto-Enol Tautomerism

The defining feature of this compound is its tautomeric equilibrium. While most ketones favor the keto form, the 4-chlorophenyl group provides resonance stabilization to the enol form (**3-(4-chlorophenyl)-2-hydroxyprop-2-enoic acid**), particularly in non-polar environments.

Tautomeric Equilibrium Pathway



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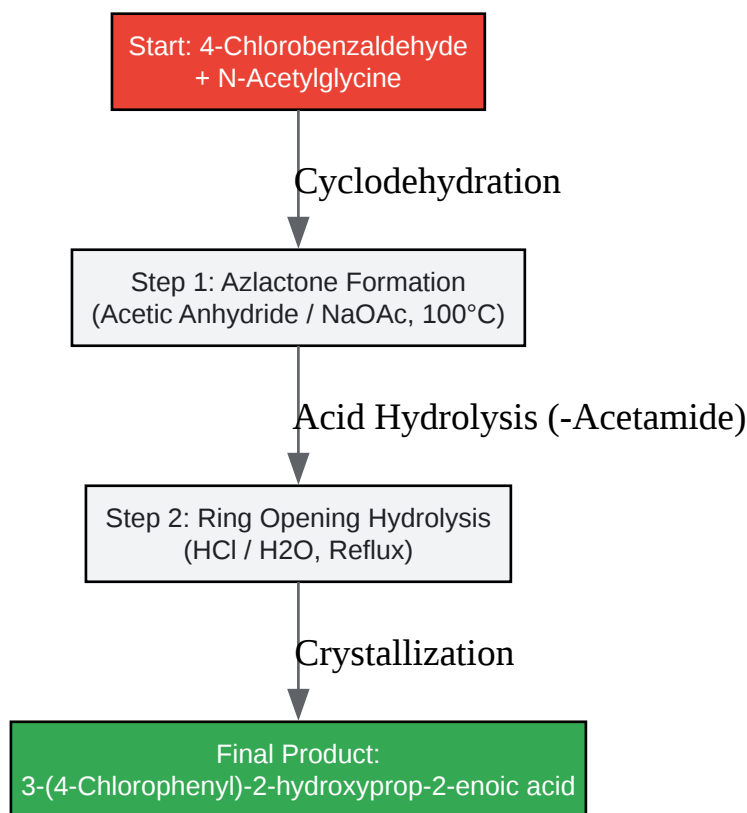
Figure 1: Tautomeric equilibrium shifting between the keto form (favored in aqueous solution) and the enol form (favored in solid state and organic solvents).[1]

Mechanistic Insight: In the solid state, the compound exists almost exclusively as the (Z)-enol isomer, stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the carboxylic carbonyl. Upon dissolution in water, the equilibrium shifts toward the keto form (pyruvate structure) over time, a process catalyzed by the enzyme tautomerase in biological systems [2].

Part 4: Synthesis Protocol (Self-Validating)

Methodology: Erlenmeyer-Plöchl Azlactone Synthesis followed by Hydrolysis. This route is preferred over direct condensation for its high yield and purity, avoiding self-polymerization of the pyruvate.

Workflow Diagram



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Figure 2: Synthetic pathway via the stable azlactone intermediate.

Step-by-Step Protocol

- Azlactone Formation (Validation Point 1):
 - Reagents: 4-Chlorobenzaldehyde (1.0 eq), N-Acetylglycine (1.0 eq), Anhydrous Sodium Acetate (0.6 eq), Acetic Anhydride (3.0 eq).
 - Procedure: Reflux the mixture at 100–110°C for 2 hours. The solution will turn yellow/orange.
 - Validation: Upon cooling, a solid precipitate (the azlactone) must form. Recrystallize from ethanol. Target MP of azlactone: ~140°C.
- Hydrolysis to Keto-Enol Acid (Validation Point 2):
 - Reagents: Azlactone intermediate, 3M Hydrochloric Acid (HCl).

- Procedure: Suspend the azlactone in 3M HCl and reflux for 4–6 hours. The azlactone ring opens, and the acetyl group is cleaved.
- Workup: Cool the solution slowly. The product precipitates as the enol form. Filter and wash with ice-cold water.
- Purification: Recrystallize from benzene or dilute ethanol.
- Final Validation: Check Melting Point. It should decompose near 190°C. A lower MP (<160°C) indicates incomplete hydrolysis or presence of the keto-isomer hydrates [1].

Part 5: Analytical Characterization

Distinguishing the enol from the keto form is critical for quality control.

Method	Enol Signature (Target)	Keto Signature (Impurity/Solvent Effect)
¹ H-NMR (DMSO-d ₆)	Singlet at δ ~6.5 ppm (Vinyllic proton, -CH=).	Singlet at δ ~4.1 ppm (Methylene protons, -CH ₂ -).
IR Spectroscopy	Broad band 3200-3400 cm ⁻¹ (Enolic -OH). Sharp C=C stretch ~1640 cm ⁻¹ .	Strong C=O stretch ~1720 cm ⁻¹ (Ketone carbonyl).
Ferric Chloride Test	Deep Green/Blue Color (Positive for Enol).	No color change (Negative).

Note on Stability: In DMSO-d₆, the enol form is stable for hours. In D₂O (with NaOD), the methylene signal (keto form) appears rapidly as the equilibrium shifts [3].

Part 6: Applications in Drug Development

Macrophage Migration Inhibitory Factor (MIF) Inhibition

4-Chlorophenylpyruvic acid is a structural analog of the substrate for MIF, a pro-inflammatory cytokine with enzymatic tautomerase activity. The compound binds to the active site, mimicking the enol transition state, and inhibits the tautomerization of p-hydroxyphenylpyruvate [2].

- Protocol: Spectrophotometric assay tracking the keto-to-enol conversion of p-hydroxyphenylpyruvate at 300 nm.
- Potency: IC₅₀ values are typically in the low micromolar range (~0.18 μM for oxime derivatives) [4].

Biosynthetic Precursor

Used as a transamination substrate to synthesize 4-chlorophenylalanine, a non-canonical amino acid used in peptide engineering to enhance lipophilicity and proteolytic stability.

References

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Sources

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